molecular formula C22H23N3O7 B12020174 4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 378760-44-2

4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12020174
CAS No.: 378760-44-2
M. Wt: 441.4 g/mol
InChI Key: VMNHGYBYMCLAMO-UHFFFAOYSA-N
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Description

4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a furoyl group, a hydroxy group, a morpholinyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common approach is to start with the preparation of the furoyl and nitrophenyl intermediates, followed by their coupling with the morpholinyl and hydroxy groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine .

Scientific Research Applications

4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

378760-44-2

Molecular Formula

C22H23N3O7

Molecular Weight

441.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H23N3O7/c26-20(17-3-1-12-32-17)18-19(15-4-6-16(7-5-15)25(29)30)24(22(28)21(18)27)9-2-8-23-10-13-31-14-11-23/h1,3-7,12,19,27H,2,8-11,13-14H2

InChI Key

VMNHGYBYMCLAMO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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